Drpitor1a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

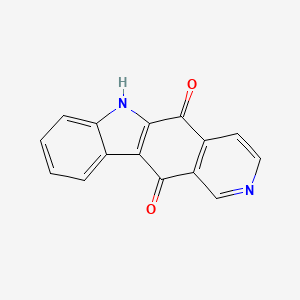

Molecular Formula |

C15H8N2O2 |

|---|---|

Molecular Weight |

248.24 g/mol |

IUPAC Name |

6H-pyrido[4,3-b]carbazole-5,11-dione |

InChI |

InChI=1S/C15H8N2O2/c18-14-10-7-16-6-5-8(10)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H |

InChI Key |

KPOPOVJXCUAKLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Drp1 in Mitochondrial Fission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the continuous processes of fission and fusion, are fundamental to cellular homeostasis, regulating mitochondrial morphology, distribution, and quality control.[1][2] Mitochondrial fission, the division of one mitochondrion into two, is a critical process orchestrated by the dynamin-related protein 1 (Drp1), a large GTPase.[3][4][5] Dysregulation of Drp1-mediated fission is implicated in a host of human pathologies, including neurodegenerative diseases, cardiovascular ailments, and cancer, making Drp1 a compelling target for therapeutic intervention.[3][6][7][8] This technical guide provides a comprehensive overview of the core mechanism of Drp1 action in mitochondrial fission, detailing its recruitment, oligomerization, and the mechanics of mitochondrial constriction.

Drp1 Structure and Regulation

Drp1 is a cytosolic protein that, upon activation, translocates to the outer mitochondrial membrane (OMM) to initiate fission.[1][3][9] It consists of four distinct domains: an N-terminal GTP-binding domain, a middle domain, a variable domain (also known as insert B), and a C-terminal GTPase effector domain (GED).[6][10] The interplay between these domains is crucial for its function.

The activity of Drp1 is tightly regulated through a series of post-translational modifications (PTMs), including phosphorylation, SUMOylation, ubiquitination, S-nitrosylation, and O-GlcNAcylation.[3][11][12][13] These modifications can either promote or inhibit Drp1's recruitment to the mitochondria and its enzymatic activity. For instance, phosphorylation at Serine 616 by cyclin-dependent kinase 1 (Cdk1)/cyclin B promotes fission, whereas phosphorylation at Serine 637 by protein kinase A (PKA) is generally inhibitory.[3][10][14]

Recruitment of Drp1 to the Mitochondrial Outer Membrane

In its basal state, Drp1 exists predominantly as dimers and tetramers in the cytosol.[10][15][16] The initial and rate-limiting step in mitochondrial fission is the recruitment of Drp1 from the cytosol to specific sites on the OMM.[3][17] This process is mediated by a set of receptor proteins anchored in the OMM.

Drp1 Receptors

Four main receptor proteins have been identified in mammals:

-

Mitochondrial Fission Factor (Mff) : Mff is considered a primary receptor for Drp1 and plays a crucial role in its recruitment for fission.[3][15] Overexpression of Mff leads to increased mitochondrial fission.[15][18]

-

Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51) : These proteins can also recruit Drp1 to the mitochondria.[3][17] However, their overexpression often leads to mitochondrial elongation, suggesting they might recruit Drp1 in an inactive state or sequester it, thereby inhibiting fission under certain conditions.[3][15][18]

-

Mitochondrial Fission 1 Protein (Fis1) : Initially identified as a key Drp1 receptor, subsequent studies have indicated that Fis1 may have a more minor or context-dependent role in Drp1 recruitment for fission in mammals, with some evidence suggesting a role in mitophagy.[15][17]

The different receptors may recruit distinct populations of Drp1. For example, Mff appears to selectively recruit higher-order, oligomerized Drp1, which is thought to be the active, fission-competent form.[15][18] In contrast, MiD49 and MiD51 can recruit Drp1 dimers.[15]

The Role of Cardiolipin

Cardiolipin, a unique phospholipid found predominantly in the inner mitochondrial membrane but also present in the OMM, plays a significant role in Drp1 recruitment and activation.[19][20][21] Drp1 can directly interact with cardiolipin-enriched lipid bilayers, and this interaction enhances Drp1 oligomerization and stimulates its GTPase activity.[19][22][23] The "B insert" or variable domain of Drp1 has been identified as a key region for this interaction.[19][20]

Oligomerization and Helical Assembly

Once recruited to the OMM, Drp1 monomers and small oligomers assemble into higher-order, ring-like or helical structures that encircle the mitochondrion at the future site of division.[2][3][4] This oligomerization is a critical step that is dependent on GTP binding.[3] The assembly of the Drp1 filament around the mitochondrial tubule is a prerequisite for the subsequent constriction and scission steps.[24]

GTP Hydrolysis and Mitochondrial Constriction

The energy required for mitochondrial constriction is derived from the hydrolysis of GTP by the Drp1 GTPase domain.[3][4] GTP hydrolysis induces a conformational change in the Drp1 oligomer, leading to the tightening of the ring around the mitochondrion.[10] This mechanochemical action constricts the mitochondrial membranes. While Drp1-mediated constriction is a major force, recent evidence suggests that another dynamin family member, dynamin-2 (DNM2), may be recruited to complete the final scission event.[24]

Signaling and Workflow Diagrams

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Mechanism of mitochondrial fission - structure and function of Drp1 protein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Drp1-Dependent Mitochondrial Fission Plays Critical Roles in Physiological and Pathological Progresses in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the mitochondrial fission protein dynamin-related protein 1 (Drp1) impairs mitochondrial fission and mitotic catastrophe after x-irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Actin filaments target the oligomeric maturation of the dynamin GTPase Drp1 to mitochondrial fission sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamic regulation of mitochondrial fission through modification of the dynamin-related protein Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of mitochondrial fission by GIPC-mediated Drp1 retrograde transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The mitochondrial fission receptor Mff selectively recruits oligomerized Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. Fis1, Mff, MiD49, and MiD51 mediate Drp1 recruitment in mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

- 19. Specific Interaction with Cardiolipin Triggers Functional Activation of Dynamin-Related Protein 1 | PLOS One [journals.plos.org]

- 20. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 21. Cardiolipin's propensity for phase transition and its reorganization by dynamin-related protein 1 form a basis for mitochondrial membrane fission - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Specific Interaction with Cardiolipin Triggers Functional Activation of Dynamin-Related Protein 1 [addi.ehu.es]

- 24. Structural Basis of Mitochondrial Receptor Binding and Constriction by DRP1 - PMC [pmc.ncbi.nlm.nih.gov]

Drpitor1a: A Technical Guide to a Specific Drp1 GTPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drpitor1a is a novel, potent, and specific small-molecule inhibitor of the Dynamin-related protein 1 (Drp1) GTPase.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its use. This compound has demonstrated significant therapeutic potential in preclinical models of diseases characterized by excessive mitochondrial fission, such as pulmonary arterial hypertension (PAH) and certain cancers.[3][4][5] By directly inhibiting the GTPase activity of Drp1, this compound prevents mitochondrial fragmentation, thereby influencing cellular processes like proliferation, apoptosis, and reactive oxygen species (ROS) production.[4][5][6] This document serves as a comprehensive resource for researchers investigating mitochondrial dynamics and developing novel therapeutics targeting Drp1.

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for maintaining cellular homeostasis, regulating metabolism, and determining cell fate.[5][7] The key mediator of mitochondrial fission is Drp1, a large GTPase that translocates from the cytosol to the outer mitochondrial membrane to constrict and divide mitochondria.[8][9] Dysregulation of Drp1 activity, often leading to excessive mitochondrial fission, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[7][10]

This compound emerged from the limitations of earlier Drp1 inhibitors, such as mdivi-1, which showed off-target effects and lower potency.[1][11] this compound, an ellipticine-like compound, was identified through in silico screening for its high predicted affinity to the GTPase domain of Drp1.[4][5] It is a derivative of Drpitor1, synthesized to have reduced hydrolytic lability.[4][5] This guide will detail the properties and applications of this compound, providing a solid foundation for its use in research and drug development.

Mechanism of Action

This compound functions as a direct inhibitor of the Drp1 GTPase activity.[1][3] Unlike some other modulators of mitochondrial dynamics, this compound does not prevent the translocation of Drp1 to the mitochondria.[3][8] Instead, it binds to the GTPase domain, preventing the hydrolysis of GTP that is essential for the conformational changes required for mitochondrial constriction and fission.[4][12] This leads to an elongation of the mitochondrial network.[4]

The specificity of this compound for Drp1 has been demonstrated, with studies showing it does not inhibit the GTPase activity of other related dynamin family members, such as dynamin 1.[5] This specificity makes it a valuable tool for selectively studying the role of Drp1-mediated fission.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Mitochondrial Fragmentation) | 0.06 µM | A549, SK-MES-1, SK-LU-1, SW 900, MCF7 | [5] |

| Potency vs. mdivi-1 | ~50-fold more potent | Cancer cells | [1] |

| Effective Concentration (Mitochondrial Fission Inhibition) | 0.1 µM | PAH hPASMC | [1][8] |

| Effective Concentration (Mitochondrial Fission Inhibition) | 0.5 µM | A549 cells | [8] |

Table 2: Pharmacokinetic Properties of this compound in Rats (Intravenous Administration)

| Parameter | Dose | Female | Male | Reference |

| Half-life (t½) | 1 mg/kg | 3.4 ± 0.7 hours | 6.5 ± 0.8 hours | [1] |

| Half-life (t½) | 5 mg/kg | Increased in both sexes | Increased in both sexes | [1] |

Table 3: Pharmacokinetic Properties of this compound in Rats (Oral Administration)

| Parameter | Dose | Female | Male | Reference |

| Oral Bioavailability | 1 mg/kg | 12.6% | 26.0% | [1][3] |

| Oral Bioavailability | 5 mg/kg | No significant sex difference | No significant sex difference | [1] |

Table 4: In Vivo Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension (MCT-PAH)

| Parameter | This compound Treatment (1mg/kg IV every 48h) | Control | Reference |

| Pulmonary Artery Medial Thickening | 25.5% | 34.9% | [13] |

| Fulton Index (RV Hypertrophy) | 0.33 | 0.39 | [13] |

| Tricuspid Annular Plane Systolic Excursion (TAPSE) | 2.2 mm | 1.8 mm | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Drp1 GTPase Activity Assay

This protocol is used to quantify the inhibitory effect of this compound on the enzymatic activity of Drp1.

-

Reagents and Materials:

-

Recombinant human Drp1 protein

-

Immunoprecipitated Drp1 from cell lysates

-

GTPase assay kit (e.g., colorimetric assay that detects phosphate, such as Abcam ab270553)[1]

-

This compound

-

Assay buffer

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant or immunoprecipitated Drp1 protein.

-

Add the this compound dilutions or vehicle control to the wells.

-

Initiate the reaction by adding GTP to each well.

-

Incubate the plate at the recommended temperature and for the specified time according to the kit manufacturer's instructions.

-

Stop the reaction and measure the amount of inorganic phosphate released using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of GTPase activity inhibition for each concentration of this compound relative to the vehicle control.

-

Mitochondrial Morphology Analysis

This protocol assesses the effect of this compound on mitochondrial structure.

-

Reagents and Materials:

-

Human Pulmonary Artery Smooth Muscle Cells (hPASMC) or other suitable cell lines[11]

-

This compound (e.g., 0.1 µM)[11]

-

DMSO (vehicle control)[11]

-

Mitochondrial staining dye (e.g., Tetramethylrhodamine methyl ester - TMRM, 20 nM)[11]

-

Confocal microscope

-

Image analysis software for quantification (e.g., mitochondrial fragmentation count)[11]

-

-

Procedure:

-

Culture cells on glass-bottom dishes suitable for confocal microscopy.

-

Treat the cells with this compound or DMSO for a specified period (e.g., 4-5 hours).[11]

-

Incubate the cells with TMRM to stain the mitochondria.

-

Acquire images of the stained mitochondria using a confocal microscope.

-

Quantify mitochondrial morphology using metrics such as mitochondrial fragmentation count or by classifying mitochondria as punctate, intermediate, or filamentous.[4][11]

-

Cell Proliferation Assay

This protocol measures the impact of this compound on cell growth.

-

Reagents and Materials:

-

Procedure:

-

Seed cells in a multi-well plate at a suitable density.

-

Treat the cells with this compound or vehicle control for a defined period (e.g., 48 hours).[11]

-

Perform the cell proliferation assay according to the manufacturer's instructions.

-

Quantify cell proliferation and compare the effect of this compound to the control.

-

Apoptosis Assay

This protocol determines if this compound induces programmed cell death.

-

Reagents and Materials:

-

Procedure:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).[1]

-

Harvest the cells and wash them with binding buffer.

-

Stain the cells with Annexin V-FITC and PI according to the kit protocol.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Efficacy Study in a Monocrotaline (MCT)-Induced PAH Rat Model

This protocol outlines a typical preclinical study to evaluate the therapeutic effect of this compound.

-

Animals:

-

Sprague-Dawley rats[8]

-

-

Reagents and Materials:

-

Procedure:

-

Induce PAH in rats by a single subcutaneous or intraperitoneal injection of MCT.

-

After a set period for PAH to develop (e.g., 17 days), begin treatment with this compound or vehicle via intravenous injection every 48 hours.[13]

-

Monitor the animals throughout the treatment period.

-

At the end of the study (e.g., day 28), perform echocardiography and cardiac catheterization to assess pulmonary hemodynamics and right ventricular function.[11]

-

Harvest tissues for histological analysis (e.g., pulmonary artery medial thickening) and measurement of right ventricular hypertrophy (Fulton index).[13]

-

Signaling Pathways and Visualizations

This compound's inhibition of Drp1 has significant downstream effects on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

This compound Mechanism of Action

Caption: this compound inhibits Drp1's GTPase activity at the mitochondria, blocking fission.

Downstream Cellular Effects of this compound

Caption: Inhibition of Drp1 by this compound leads to diverse cellular outcomes.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing the in vivo efficacy of this compound in a PAH model.

Conclusion

This compound is a highly specific and potent inhibitor of Drp1 GTPase activity, representing a significant advancement over previous inhibitors.[5] Its ability to modulate mitochondrial dynamics provides a powerful tool for investigating the role of mitochondrial fission in health and disease.[4] The preclinical data, particularly in the context of pulmonary arterial hypertension and cancer, highlight its therapeutic potential.[2][3][5] This technical guide provides researchers and drug developers with the essential information and protocols to effectively utilize this compound in their studies, paving the way for further discoveries and potential clinical applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Novel Drp1 GTPase Inhibitor, this compound: Efficacy in Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and this compound in cancer and cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Discovery of Potent Allosteric DRP1 Inhibitors by Disrupting Protein–Protein Interaction with MiD49 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Dynamin-Related Protein Drp1: a New Player in Cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

The Role of Drp1 in Mitochondrial Dynamics: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Drpitor1a" as initially queried is understood to be a specific inhibitor of Dynamin-related protein 1 (Drp1), not a distinct biological entity. This guide will focus on the biological function of Drp1 and will reference this compound in the context of its inhibitory action.

Executive Summary

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. This intricate balance, known as mitochondrial dynamics, is crucial for a myriad of cellular processes, including energy production, calcium signaling, and apoptosis. The primary regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase. Dysregulation of Drp1-mediated mitochondrial fission is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making Drp1 a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological function of Drp1 in mitochondrial dynamics, detailed experimental protocols for its study, and quantitative data on its activity and inhibition.

The Core Biology of Drp1 in Mitochondrial Dynamics

Drp1 is a member of the dynamin superfamily of large GTPases that plays a pivotal role in the division of mitochondria and peroxisomes.[1][2] Unlike other dynamin family members involved in endocytosis, Drp1 does not contain a pleckstrin homology (PH) domain and is not directly membrane-associated. Instead, it exists predominantly as a tetramer in the cytosol and is recruited to the outer mitochondrial membrane (OMM) to initiate fission.[3]

The process of Drp1-mediated mitochondrial fission can be summarized in the following steps:

-

Recruitment and Assembly: Drp1 is recruited from the cytosol to the OMM at future fission sites, often at endoplasmic reticulum-mitochondria contact sites.[1] This recruitment is facilitated by several OMM receptor proteins, including Fission 1 protein (Fis1), Mitochondrial fission factor (Mff), and Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49 and MiD51).[1][4]

-

Oligomerization and Constriction: At the mitochondrial surface, Drp1 oligomerizes into higher-order, ring-like structures that encircle the mitochondrion.[3][5]

-

GTP Hydrolysis and Scission: The energy derived from GTP hydrolysis induces a conformational change in the Drp1 oligomer, leading to the constriction and eventual scission of both the outer and inner mitochondrial membranes, resulting in the division of one mitochondrion into two daughter organelles.[5][6]

The regulation of Drp1 activity is a complex process involving numerous post-translational modifications (PTMs), which fine-tune its subcellular localization, stability, and enzymatic activity.[7][8] These modifications provide a sophisticated mechanism for cells to control mitochondrial morphology in response to various physiological and pathological stimuli.

Quantitative Data on Drp1 Function and Inhibition

The activity of Drp1 and the effects of its inhibition have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Organism/Cell Type | Method | Value | Reference |

| Drp1 GTPase Activity | ||||

| Basal GTPase activity of WT Drp1 | Bovine brain | Continuous GTPase assay | 13 ± 1 min⁻¹ | [4] |

| Lipid-stimulated GTPase activity of WT Drp1 | Bovine brain with DOPS liposomes | Continuous GTPase assay | 123 ± 11 min⁻¹ | [4] |

| Drp1 Oligomerization | ||||

| Cytoplasmic Drp1 concentration (predominantly tetrameric) | HeLa cells | Quantitative fluorescence microscopy | 28 ± 9 nM | [3] |

| Dissociation constant (Kd) for isodesmic supramolecular polymerization on mitochondria | HeLa cells | Quantitative fluorescence microscopy | 31 ± 10 nM | [3] |

| Average number of Drp1 molecules in a functional fission complex | HeLa cells | Quantitative fluorescence microscopy | ~100 | [3] |

| Effects of Drp1 Inhibition | ||||

| Inhibition of Drp1 GTPase activity by this compound | Recombinant human Drp1 | GTPase assay | IC₅₀ in the low micromolar range | [9][10] |

| Reduction in mitochondrial fragmentation in PAH hPASMCs by this compound | Human Pulmonary Artery Smooth Muscle Cells (PAH) | Confocal microscopy | Significant reversal of fragmented phenotype | [9][10] |

| Inhibition of basal respiration by mdivi-1 (50 µM) | Primary cortical neurons | Oxygen consumption rate (OCR) measurement | Significant inhibition | [11] |

| Reduction in GTPase Drp1 activity by Mdivi-1 (25 µM) | N2a cells | Immunoprecipitation-based GTPase assay | Significant reduction (P = 0.01) | [12] |

| Reduction in Drp1 mRNA expression by Mdivi-1 (25 µM) | N2a cells | qRT-PCR | 1.3-fold reduction | [12] |

Signaling Pathways Regulating Drp1

Drp1 activity is tightly controlled by a complex network of signaling pathways that converge on its post-translational modification. Key regulatory PTMs include phosphorylation, ubiquitination, SUMOylation, and S-nitrosylation.[7][8]

Phosphorylation

Phosphorylation is the most extensively studied PTM of Drp1, with different phosphorylation sites having opposing effects on its activity.

-

Activating Phosphorylation: Phosphorylation at Serine 616 (S616) is generally considered to be activating, promoting Drp1's recruitment to the mitochondria and enhancing fission.[13] Kinases responsible for S616 phosphorylation include cyclin-dependent kinase 1 (Cdk1)/cyclin B, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and calcium/calmodulin-dependent protein kinase II (CaMKII).[1][14]

-

Inhibitory Phosphorylation: Phosphorylation at Serine 637 (S637) is typically inhibitory, preventing Drp1's translocation to the mitochondria.[13] This phosphorylation is primarily mediated by protein kinase A (PKA).[15] The dephosphorylation of S637 by the phosphatase calcineurin relieves this inhibition.[2]

Caption: Drp1 phosphorylation signaling pathways.

Other Post-Translational Modifications

-

Ubiquitination: The E3 ubiquitin ligase Parkin can ubiquitinate Drp1, targeting it for proteasomal degradation and thereby suppressing fission.[4] Conversely, the mitochondrial E3 ubiquitin ligase MARCH5 has been shown to ubiquitinate Drp1, which may enhance its fission activity.[7]

-

SUMOylation: Modification by Small Ubiquitin-like Modifier (SUMO) can either promote or inhibit Drp1 function depending on the specific SUMOylation site.[7]

-

S-Nitrosylation: S-nitrosylation of Drp1 at Cysteine 644 by nitric oxide (NO) can enhance its GTPase activity and promote mitochondrial fission.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Drp1 function. Below are protocols for key experiments.

Immunofluorescence for Drp1 Mitochondrial Localization

This protocol allows for the visualization of Drp1 translocation to the mitochondria.[16]

-

Cell Culture and Treatment: Plate cells on glass coverslips and treat with the desired experimental conditions.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 2% normal goat serum and 0.05% Triton X-100 in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies against Drp1 and a mitochondrial marker (e.g., TOM20, MitoTracker) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Wash cells three times with PBS, mount coverslips on slides with an antifade mounting medium containing DAPI, and image using a confocal microscope. Colocalization analysis can be performed to quantify Drp1 on mitochondria.[17]

Caption: Immunofluorescence workflow for Drp1 localization.

Western Blot for Phosphorylated Drp1

This protocol is used to detect changes in the phosphorylation status of Drp1.[18][19]

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates in Laemmli buffer and separate proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Drp1 (e.g., anti-pDrp1 S616) or total Drp1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Co-Immunoprecipitation (Co-IP) for Drp1 Interactions

This protocol is used to identify proteins that interact with Drp1.[5][20]

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Drp1 antibody or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Drp1 GTPase Activity Assay

This colorimetric assay measures the rate of GTP hydrolysis by Drp1.[21][22]

-

Reaction Setup: Prepare a reaction mixture containing purified Drp1 protein, GTP, and an assay buffer (e.g., 125 mM KCl, 10 mM HEPES pH 7.4, 4 mM MgCl₂).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric reagent.

-

Quantification: Determine the absorbance at 650 nm and calculate the GTPase activity based on a phosphate standard curve.

Conclusion

Drp1 is a master regulator of mitochondrial fission, a process fundamental to cellular health and disease. Its intricate regulation through a multitude of signaling pathways and post-translational modifications highlights its central role in cellular physiology. The ability to accurately measure Drp1's activity, localization, and interactions is paramount for advancing our understanding of mitochondrial dynamics and for the development of novel therapeutics targeting Drp1-mediated pathologies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted biological functions of Drp1. The emergence of specific inhibitors like this compound offers promising avenues for therapeutic intervention in diseases characterized by aberrant mitochondrial fission.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Live-cell imaging of mitochondria and the actin cytoskeleton in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Mechanoenzymatic Core of Dynamin-related Protein 1 Comprises the Minimal Machinery Required for Membrane Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of mitochondrial fission by GIPC-mediated Drp1 retrograde transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imaging and Analysis of Mitochondrial Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Efficacy of this compound, a Dynamin-Related Protein 1 inhibitor, in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospho-DRP1 (Ser616) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring the Mitochondrial Dynamics in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. δPKC-Mediated Drp1 Phosphorylation Impacts Macrophage Mitochondrial Function and Inflammatory Response to Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Specific Interaction with Cardiolipin Triggers Functional Activation of Dynamin-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. molbiolcell.org [molbiolcell.org]

A Technical Guide to the Role of Drpitor1a in Regulating Apoptosis and Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for maintaining cellular homeostasis, and their dysregulation is implicated in numerous pathologies, including cancer and cardiovascular diseases.[1] Dynamin-related protein 1 (Drp1) is the master regulator of mitochondrial fission.[1][2] This technical guide provides an in-depth analysis of Drpitor1a, a potent and specific small-molecule inhibitor of Drp1 GTPase activity.[3][4] We will explore its mechanism of action and its dual role in inducing apoptosis and inhibiting cell proliferation, particularly in hyperproliferative cells. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Mechanism of Action of this compound

This compound is an ellipticine-like compound identified through in-silico screening for its high predicted affinity to the GTPase domain of Drp1.[2][4] Its primary mechanism involves the direct inhibition of Drp1's GTPase activity, which is essential for the conformational changes required to constrict and sever mitochondrial membranes during fission.[2][5][6]

Key characteristics of this compound's action include:

-

High Potency: this compound is significantly more potent than the conventional Drp1 inhibitor, mdivi-1.[2][4]

-

Specificity: It inhibits the GTPase activity of Drp1 without affecting the activity of dynamin 1, another large GTPase.[2][4]

-

Fission Prevention: By inhibiting Drp1, this compound effectively prevents mitochondrial fission, leading to an elongated and interconnected mitochondrial network.[3][4] This action occurs without blocking the translocation of Drp1 from the cytosol to the mitochondrial outer membrane.[5][6]

The fundamental mechanism of this compound is its ability to suppress the enzymatic function of Drp1, thereby halting the process of mitochondrial division.

References

- 1. DRP1, fission and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and this compound in cancer and cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

Drpitor1a: A Technical Guide to its Attenuation of Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Drpitor1a, a potent inhibitor of Dynamin-related protein 1 (Drp1), and its significant impact on the production of reactive oxygen species (ROS). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Drp1 and Reduction of Mitochondrial ROS

This compound exerts its biological effects by directly targeting and inhibiting the GTPase activity of Drp1.[1] Drp1 is a master regulator of mitochondrial fission, a process that, when excessively activated, is strongly associated with increased production of mitochondrial ROS.[2][3] By inhibiting Drp1's enzymatic function, this compound effectively prevents the fragmentation of mitochondria, thereby mitigating a key source of cellular oxidative stress.[1][4] This mechanism has shown therapeutic potential in conditions such as cardiac ischemia-reperfusion injury and pulmonary arterial hypertension.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in inhibiting Drp1-mediated processes.

Table 1: Comparative Inhibitory Potency on Mitochondrial Fragmentation

| Compound | IC50 for Mitochondrial Fragmentation (µM) | Reference |

| This compound | 0.06 | [Wu D, et al. FASEB J. 2020][1] |

| mdivi-1 (standard Drp1 inhibitor) | 10 | [Wu D, et al. FASEB J. 2020][1] |

Table 2: Effect of this compound on Drp1 GTPase Activity

| Treatment | Drp1 GTPase Activity | Reference |

| Control | Baseline | [Wu D, et al. FASEB J. 2020][1] |

| This compound (0.5 µM) | Significantly decreased | [Wu D, et al. FASEB J. 2020][6] |

Note: While the inhibitory effect of this compound on ROS production has been qualitatively demonstrated through fluorescence microscopy, specific quantitative data on the percentage or fold-change of ROS reduction were not explicitly reported in the reviewed literature. The primary evidence lies in the significant reduction of MitoSOX Red fluorescence intensity in this compound-treated cells compared to controls.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Measurement of Mitochondrial Superoxide Production (MitoSOX Red Assay)

This protocol is adapted from the methods described in studies investigating this compound's effect on ROS.[4]

Objective: To qualitatively and semi-quantitatively measure mitochondrial superoxide levels in cells treated with this compound.

Materials:

-

Cell culture medium (appropriate for the cell line)

-

This compound

-

Vehicle control (e.g., DMSO)

-

MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration as determined by the experimental design.

-

MitoSOX Red Staining: a. Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or PBS. b. Remove the culture medium from the cells and wash once with warm HBSS or PBS. c. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm HBSS or PBS to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation/emission maxima ~510/580 nm).

-

Flow Cytometry: Detach the cells (if adherent), resuspend in PBS, and analyze using a flow cytometer with an appropriate laser and emission filter.

-

Drp1 GTPase Activity Assay (Malachite Green Assay)

This protocol is based on the malachite green phosphate assay principle used to measure the GTPase activity of Drp1.[7]

Objective: To determine the rate of GTP hydrolysis by Drp1 in the presence and absence of this compound.

Materials:

-

Purified recombinant Drp1 protein

-

This compound

-

GTP solution

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

Malachite Green Reagent:

-

Solution A: 0.045% Malachite Green in water.

-

Solution B: 4.2% Ammonium Molybdate in 4 M HCl.

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh.

-

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in order: a. Assay Buffer. b. this compound at various concentrations or vehicle control. c. Purified Drp1 protein. d. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding GTP to a final concentration of 1 mM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction proceeds linearly.

-

Stop Reaction & Color Development: Stop the reaction by adding 80 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

-

Quantification: Generate a standard curve using the phosphate standard to determine the amount of inorganic phosphate released in each reaction. Calculate the specific activity of Drp1 and the inhibitory effect of this compound.

Conclusion

This compound has emerged as a highly potent and specific inhibitor of Drp1. Its ability to prevent mitochondrial fission directly translates to a reduction in mitochondrial ROS production. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in a variety of disease models where oxidative stress plays a pathogenic role. Further quantitative studies on the precise dose-dependent reduction of various ROS species by this compound would be a valuable addition to the field.

References

- 1. Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and this compound in cancer and cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial shaping proteins as novel treatment targets for cardiomyopathies - Browse Articles - Conditioning Medicine [conditionmed.org]

- 3. Differential ROS-Mediated Phosphorylation of Drp1 in Mitochondrial Fragmentation Induced by Distinct Cell Death Conditions in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Non-Coding RNA-Dependent Regulation of Mitochondrial Dynamics in Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid purification of native dynamin I and colorimetric GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Drpitor1a in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are increasingly recognized as a critical regulator of cellular homeostasis and a key player in the pathogenesis of various diseases, including cancer. In lung cancer, a state of excessive mitochondrial fission, driven by the dynamin-related protein 1 (Drp1), has been identified as a crucial factor for tumor progression and survival. This has positioned Drp1 as a promising therapeutic target. This technical guide delves into the therapeutic potential of Drpitor1a, a novel and potent inhibitor of Drp1 GTPase activity. We will explore its mechanism of action, summarize key preclinical findings in lung cancer models, and provide detailed experimental protocols for its investigation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic targeting of mitochondrial dynamics in lung cancer.

Introduction: The Role of Drp1-Mediated Mitochondrial Fission in Lung Cancer

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and function. This delicate balance is often disrupted in cancer cells. Lung cancer, a leading cause of cancer-related mortality worldwide, is characterized by a metabolic shift towards aerobic glycolysis and an increased reliance on mitochondrial function for survival and proliferation.

Emerging evidence indicates that lung cancer cells exhibit a fragmented mitochondrial phenotype due to increased mitochondrial fission. This process is primarily mediated by the GTPase Drp1. Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts to sever the mitochondrion. The activity of Drp1 is tightly regulated by post-translational modifications, most notably phosphorylation at Serine 616, which enhances its fission-promoting activity.

In lung cancer, the upregulation and hyperactivation of Drp1 have been associated with:

-

Enhanced cell proliferation and tumor growth: Fragmented mitochondria are more efficiently distributed to daughter cells during cell division.

-

Increased resistance to apoptosis: Drp1-mediated fission can segregate damaged portions of mitochondria for removal through mitophagy, a pro-survival mechanism for cancer cells.

-

Metabolic reprogramming: Altered mitochondrial dynamics can influence cellular metabolism to support the high energetic demands of cancer cells.

Given the central role of Drp1 in lung cancer pathogenesis, its pharmacological inhibition presents a compelling therapeutic strategy.

This compound: A Potent and Specific Drp1 Inhibitor

This compound is a novel, small-molecule inhibitor of Drp1. It was identified through in-silico screening and subsequently synthesized as a more stable analog of its parent compound, Drpitor1.[1] this compound exhibits high binding affinity to the GTPase domain of Drp1, thereby inhibiting its enzymatic activity, which is essential for mitochondrial fission.[1]

A key advantage of this compound is its significantly greater potency compared to the first-generation Drp1 inhibitor, mdivi-1.[1]

Preclinical Efficacy of this compound in Lung Cancer Models

Preclinical studies have demonstrated the anti-cancer effects of this compound in various lung cancer models.[1]

In Vitro Studies: Inhibition of Proliferation and Induction of Apoptosis

This compound has been shown to reduce proliferation and induce apoptosis in a panel of non-small cell lung cancer (NSCLC) cell lines, including A549, SK-MES-1, SK-LU-1, and SW 900.[1] The mechanism of action involves the inhibition of mitochondrial fission, leading to an elongated mitochondrial phenotype, and a subsequent increase in the production of mitochondrial reactive oxygen species (ROS).[1] This cascade of events ultimately triggers the intrinsic apoptotic pathway.

Table 1: In Vitro Activity of this compound

| Parameter | This compound | Mdivi-1 | Reference |

| IC50 for Mitochondrial Fragmentation | 0.06 µM | 10 µM | [1] |

| Effect on Lung Cancer Cell Lines (A549, SK-MES-1, SK-LU-1, SW 900) | Reduced proliferation, induced apoptosis | Not specified in the same study | [1] |

In Vivo Studies: Suppression of Tumor Growth

The therapeutic potential of this compound has been further validated in a mouse xenograft model of lung cancer.[1] Systemic administration of this compound resulted in a significant suppression of tumor growth, highlighting its potential as a systemic anti-cancer agent.[1]

Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model

| Animal Model | Treatment | Outcome | Reference |

| Mouse Xenograft (Lung Cancer) | This compound | Suppressed tumor growth | [1] |

(Note: Specific quantitative data on tumor volume reduction and dosing regimens are detailed in the primary research publication.)

Signaling Pathways and Experimental Workflows

Drp1-Mediated Mitochondrial Fission Signaling Pathway in Lung Cancer

The following diagram illustrates the central role of Drp1 in mitochondrial fission and the mechanism of its inhibition by this compound. In lung cancer, various oncogenic signals can lead to the phosphorylation and activation of Drp1, promoting mitochondrial fission and contributing to tumor cell survival. This compound directly inhibits the GTPase activity of Drp1, blocking this pro-tumorigenic process and inducing apoptosis.

Caption: Drp1 signaling and this compound inhibition.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for characterizing the anti-cancer effects of this compound in lung cancer models.

Caption: Workflow for this compound evaluation.

Detailed Experimental Protocols

(Based on methodologies analogous to those used in the primary research)

Cell Culture

-

Human non-small cell lung cancer cell lines (e.g., A549, SK-MES-1, SK-LU-1, SW 900) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Treat cells with this compound or vehicle control for the desired time period.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

-

Mitochondrial Morphology Analysis

-

Grow cells on glass coverslips and treat with this compound or vehicle control.

-

Stain the mitochondria by incubating the cells with MitoTracker Red CMXRos (100 nM) for 30 minutes at 37°C.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the mitochondrial morphology using a fluorescence microscope.

-

Quantify the mitochondrial morphology (e.g., elongated vs. fragmented) in a blinded manner.

Mouse Xenograft Model

-

All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Subcutaneously inject approximately 5 x 10^6 A549 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined dosing schedule.

-

Measure the tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of lung cancer. Its high potency and specificity for Drp1, combined with its demonstrated efficacy in preclinical models, warrant further investigation. Future studies should focus on:

-

Pharmacokinetic and pharmacodynamic studies: To optimize dosing and treatment schedules.

-

Combination therapies: To explore synergistic effects with standard-of-care chemotherapies or targeted agents.

-

Biomarker development: To identify patient populations most likely to respond to this compound treatment.

-

Investigation of resistance mechanisms: To anticipate and overcome potential drug resistance.

The continued exploration of this compound and other inhibitors of mitochondrial fission holds the potential to introduce a new class of therapeutics into the arsenal against lung cancer.

References

The Role of Dynamin-related Protein 1 in Cardiac Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac ischemia-reperfusion (I/R) injury is a complex phenomenon that paradoxically damages the heart upon the restoration of blood flow after a period of ischemia. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathogenesis of I/R injury. Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, has emerged as a critical mediator of this process. This technical guide provides an in-depth analysis of Drp1's role in cardiac I/R injury, detailing the signaling pathways involved, summarizing key quantitative data from preclinical studies, and offering comprehensive experimental protocols for researchers in the field. The inhibition of Drp1 presents a promising therapeutic strategy to mitigate myocardial damage following I/R, and this document aims to equip researchers with the foundational knowledge to explore this avenue further.

Introduction: The Double-Edged Sword of Reperfusion

Timely reperfusion is the most effective strategy to salvage ischemic myocardium. However, the process of reperfusion itself can induce further damage, a phenomenon termed ischemia-reperfusion (I/R) injury. This injury is characterized by a cascade of detrimental events, including the generation of reactive oxygen species (ROS), intracellular calcium overload, inflammation, and mitochondrial dysfunction, ultimately leading to cardiomyocyte death and cardiac dysfunction.

Mitochondria, the powerhouses of the cell, are at the nexus of I/R injury. Their dynamic nature, constantly undergoing fission and fusion, is crucial for maintaining cellular homeostasis. An imbalance in these dynamics, particularly an increase in mitochondrial fission, has been identified as a key contributor to I/R-induced cardiac damage.[1][2] Dynamin-related protein 1 (Drp1) is a cytosolic GTPase that plays a pivotal role in orchestrating mitochondrial fission.[2][3]

Drp1-Mediated Mitochondrial Fission in Cardiac I/R Injury

Under physiological conditions, Drp1 resides predominantly in the cytosol. Upon I/R, various stress signals trigger the translocation of Drp1 to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondria, leading to their division.[3][4] This excessive mitochondrial fission during I/R has been linked to several pathological consequences:

-

Increased Reactive Oxygen Species (ROS) Production: Fragmented mitochondria are often associated with impaired electron transport chain function, leading to increased production of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and further exacerbate mitochondrial dysfunction.[5][6]

-

Impaired Mitochondrial Calcium Homeostasis: Drp1-mediated fission has been shown to impair the ability of mitochondria to buffer cytosolic calcium, contributing to calcium overload.[5][7] This can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic and necrotic cell death.[1][8]

-

Apoptosis: Excessive mitochondrial fission can promote the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, initiating the caspase cascade and programmed cell death.[9]

Signaling Pathways of Drp1 Activation in Cardiac I/R

The activation of Drp1 in the context of cardiac I/R injury is a tightly regulated process involving post-translational modifications, primarily phosphorylation and dephosphorylation.

// Nodes Ischemia_Reperfusion [label="Ischemia/\nReperfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Overload [label="Ca2+ Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Calcineurin [label="Calcineurin", fillcolor="#FBBC05", fontcolor="#202124"]; Drp1_pS637 [label="Drp1 (pS637)\nInactive", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drp1_Active [label="Drp1 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Fission [label="Mitochondrial Fission", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS_Production [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mPTP_Opening [label="mPTP Opening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cardiomyocyte\nDeath", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ischemia_Reperfusion -> Ca_Overload [color="#202124"]; Ca_Overload -> Calcineurin [label="Activates", color="#202124"]; Calcineurin -> Drp1_pS637 [label="Dephosphorylates", color="#202124"]; Drp1_pS637 -> Drp1_Active [color="#202124"]; Drp1_Active -> Mitochondria [label="Translocates to", color="#202124"]; Mitochondria -> Mitochondrial_Fission [label="Induces", color="#202124"]; Mitochondrial_Fission -> ROS_Production [color="#202124"]; Mitochondrial_Fission -> mPTP_Opening [color="#202124"]; ROS_Production -> Cell_Death [color="#202124"]; mPTP_Opening -> Cell_Death [color="#202124"]; } Caption: Drp1 activation pathway in cardiac ischemia-reperfusion injury.

The primary mechanism of Drp1 activation during cardiac I/R involves its dephosphorylation at Serine 637 (S637) by the calcium-activated phosphatase, calcineurin.[4][10] The rise in intracellular calcium during I/R activates calcineurin, which in turn dephosphorylates Drp1 at S637, promoting its translocation to the mitochondria.[4][6]

Another key phosphorylation site is Serine 616 (S616). Phosphorylation at this site, mediated by kinases such as CaMKII, is generally considered an activating event that promotes Drp1's mitochondrial localization and fission activity.[11][12] The interplay between phosphorylation at S616 and dephosphorylation at S637 finely tunes Drp1 activity during I/R.

Quantitative Data on Drp1 Inhibition in Cardiac I/R Injury

Numerous preclinical studies have demonstrated the cardioprotective effects of inhibiting Drp1 in various models of cardiac I/R injury. This section summarizes key quantitative findings.

Table 1: Effects of Drp1 Inhibition on Cardiac Function in Langendorff-Perfused Hearts

| Model | Intervention | Ischemia Time (min) | Reperfusion Time (min) | Left Ventricular Developed Pressure (LVDP) | Left Ventricular End-Diastolic Pressure (LVEDP) | Reference |

| Adult Rat Hearts | Mdivi-1 (5 µM) pre-ischemia | 30 | 20 | 92 ± 5 mmHg (vs. 28 ± 10 mmHg in IR) | 10 ± 1 mmHg (vs. 86 ± 13 mmHg in IR) | [4] |

| Adult Rat Hearts | Mdivi-1 (25 µM) at reperfusion | 30 | 20 | Significantly improved vs. IR | Significantly lower vs. IR | [4] |

| Drp1 KO Mice | - | 30 | 30 | 107.4 ± 7.4 mmHg (vs. 62.0 ± 7.8 mmHg in control) | 8.3 ± 1.8 mmHg (vs. 35.0 ± 10.0 mmHg in control) | [11] |

Table 2: Effects of Drp1 Inhibition on Myocardial Infarct Size

| Model | Intervention | Ischemia Time (min) | Reperfusion Time (h) | Infarct Size (% of Area at Risk) | Reference |

| In vivo Murine Model | Mdivi-1 (1.2 mg/kg) | 30 | 24 | 21.0 ± 2.2% (vs. 48.0 ± 4.5% in control) | [8] |

| Dnm1l+/- Mice | - | 30 | 24 | 34.6 ± 3.1% (vs. 44.5 ± 3.3% in WT) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of Drp1 in cardiac I/R injury.

Langendorff-Perfused Heart Model of Ischemia-Reperfusion

This ex vivo model allows for the study of cardiac function in the absence of systemic influences.

Materials:

-

Langendorff apparatus

-

Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose. Gassed with 95% O₂ / 5% CO₂.

-

Anesthesia (e.g., ketamine/xylazine)

-

Heparin

Procedure:

-

Anesthetize the animal (e.g., rat or mouse) and administer heparin to prevent coagulation.

-

Rapidly excise the heart and place it in ice-cold KHB.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure or flow.

-

Allow the heart to stabilize for a period (e.g., 20-30 minutes).

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion by restoring the flow of KHB for a specified duration (e.g., 30-120 minutes).

-

Monitor cardiac function (e.g., LVDP, LVEDP, heart rate) throughout the experiment using a pressure transducer inserted into the left ventricle.

// Nodes Heart_Isolation [label="Heart Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cannulation [label="Aortic Cannulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilization [label="Stabilization\n(20-30 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ischemia [label="Global Ischemia\n(30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Reperfusion\n(30-120 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Acquisition [label="Functional Data\nAcquisition", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Heart_Isolation -> Cannulation [color="#202124"]; Cannulation -> Stabilization [color="#202124"]; Stabilization -> Ischemia [color="#202124"]; Ischemia -> Reperfusion [color="#202124"]; Reperfusion -> Data_Acquisition [color="#202124"]; } Caption: Workflow for the Langendorff-perfused heart I/R model.

In Vivo Myocardial Infarction Model (LAD Ligation)

This model more closely mimics the clinical scenario of a heart attack.

Materials:

-

Surgical microscope

-

Ventilator

-

Surgical instruments

-

Suture (e.g., 7-0 or 8-0 silk)

-

Anesthesia

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) and intubate for mechanical ventilation.

-

Perform a thoracotomy to expose the heart.

-

Identify the left anterior descending (LAD) coronary artery.

-

Ligate the LAD with a suture to induce ischemia. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

-

For a reperfusion model, the ligature can be removed after a defined ischemic period (e.g., 30-60 minutes).

-

Close the chest cavity and allow the animal to recover.

-

After a specified reperfusion period (e.g., 24 hours), the heart can be harvested for analysis of infarct size (e.g., using TTC staining) or other biochemical assays.

Mitochondrial Isolation from Cardiac Tissue

Materials:

-

Isolation Buffer A: 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 20 mM MOPS, pH 7.2.

-

Isolation Buffer B: Same as A, but with 0.5% (w/v) fatty acid-free BSA.

-

Protease (e.g., Nagarse or Trypsin)

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Excise the heart and place it in ice-cold Isolation Buffer A.

-

Mince the ventricular tissue and incubate with a protease to digest the tissue.

-

Homogenize the tissue in Isolation Buffer B using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet with Isolation Buffer A and resuspend in an appropriate buffer for downstream applications.

Western Blotting for Drp1 and Phospho-Drp1

Procedure:

-

Protein Extraction: Homogenize cardiac tissue or isolated mitochondria in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Drp1, phospho-Drp1 (S616), and phospho-Drp1 (S637) overnight at 4°C. Typical dilutions range from 1:1000 to 1:2000.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein expression levels, normalized to a loading control (e.g., GAPDH or VDAC).

// Nodes Protein_Extraction [label="Protein\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Protein\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Protein Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Ab [label="Secondary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Protein_Extraction -> Quantification [color="#202124"]; Quantification -> SDS_PAGE [color="#202124"]; SDS_PAGE -> Transfer [color="#202124"]; Transfer -> Blocking [color="#202124"]; Blocking -> Primary_Ab [color="#202124"]; Primary_Ab -> Secondary_Ab [color="#202124"]; Secondary_Ab -> Detection [color="#202124"]; } Caption: General workflow for Western blotting analysis.

Therapeutic Implications and Future Directions

The compelling evidence implicating Drp1 in the pathophysiology of cardiac I/R injury has spurred the development of pharmacological inhibitors. Mdivi-1, a widely studied Drp1 inhibitor, has consistently shown cardioprotective effects in preclinical models.[1][4] More recently, novel and more specific Drp1 inhibitors, such as Drpitor1a, have been developed and have also demonstrated promising results in reducing cardiac I/R injury.[7][14]

The therapeutic potential of targeting Drp1 is significant, with potential applications in acute myocardial infarction, cardiac surgery, and organ transplantation. However, several challenges remain. The long-term effects of Drp1 inhibition need to be carefully evaluated, as sustained disruption of mitochondrial dynamics can be detrimental.[7] Furthermore, the development of clinically applicable Drp1 inhibitors with high specificity and favorable pharmacokinetic profiles is crucial for translating these preclinical findings to the bedside.

Future research should focus on:

-

Elucidating the precise upstream and downstream signaling pathways of Drp1 in cardiac I/R injury.

-

Investigating the potential for combination therapies that target Drp1 along with other key mediators of I/R injury.

-

Conducting large animal studies to validate the efficacy and safety of Drp1 inhibitors before moving to clinical trials.

Conclusion

Drp1-mediated mitochondrial fission is a critical event in the cascade of cellular damage that occurs during cardiac ischemia-reperfusion injury. The activation of Drp1 leads to increased ROS production, impaired calcium homeostasis, and ultimately, cardiomyocyte death. The wealth of preclinical data supporting the cardioprotective effects of Drp1 inhibition highlights its potential as a novel therapeutic target. This technical guide provides a comprehensive overview of the current understanding of Drp1's role in this context, offering valuable data and detailed protocols to facilitate further research in this promising field. The continued investigation of Drp1 and the development of targeted inhibitors hold the potential to significantly improve outcomes for patients suffering from ischemic heart disease.

References

- 1. Isolation of mouse heart mitochondria [bio-protocol.org]

- 2. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dynamin-related protein 1 (Drp1)-mediated diastolic dysfunction in myocardial ischemia-reperfusion injury: therapeutic benefits of Drp1 inhibition to reduce mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamin-related protein 1 is a critical regulator of mitochondrial calcium homeostasis during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of mitochondrial dynamics modulators in cardiac ischaemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Langendorff Experimental Protocols and I/R [bio-protocol.org]

- 8. Robust Mitochondrial Isolation from Rodent Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drexel.edu [drexel.edu]

- 10. Inhibition of the Mitochondrial Fission Protein Drp1 Improves Survival in a Murine Cardiac Arrest Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamin‐related protein 1 is a critical regulator of mitochondrial calcium homeostasis during myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drp1-dependent mitochondrial fission in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DRP1 haploinsufficiency attenuates cardiac ischemia/reperfusion injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and this compound in cancer and cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Effects of Drpitor1a in Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence for Drpitor1a, a novel inhibitor of Dynamin-Related Protein 1 (Drp1), as a potential therapeutic agent for Pulmonary Arterial Hypertension (PAH). This document details the mechanism of action, quantitative effects, and experimental protocols from key studies.

Core Concept: Targeting Mitochondrial Fission in PAH

Pulmonary Arterial Hypertension is a progressive disease characterized by the hyperproliferation of pulmonary artery smooth muscle cells (PASMCs), leading to vascular remodeling, increased pulmonary vascular resistance, and ultimately, right ventricular failure.[1] A key pathological feature of PAH is the alteration of mitochondrial dynamics, specifically an increase in mitochondrial fission.[2] This process is primarily mediated by the GTPase, Drp1.[3]

Increased Drp1-mediated fission in PAH PASMCs is associated with a pro-proliferative and apoptosis-resistant phenotype.[4] this compound is a small molecule inhibitor that specifically targets the GTPase activity of Drp1, thereby inhibiting mitochondrial fission.[3] This targeted action forms the basis of its therapeutic potential in PAH.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

In Vitro Efficacy of this compound in Human PASMCs (hPASMCs)

| Parameter | Condition | Result | Reference |

| Drp1 GTPase Activity | PAH hPASMCs vs. Normal hPASMCs | Increased in PAH hPASMCs | [3] |

| PAH hPASMCs + this compound | Inhibition of Drp1 GTPase activity | [3] | |

| Mitochondrial Morphology | PAH hPASMCs | Increased mitochondrial fission | [3] |

| PAH hPASMCs + this compound | Inhibition of mitochondrial fission | [3] | |

| Cell Proliferation | PAH hPASMCs + this compound | Inhibition of proliferation | [3] |

| Normal hPASMCs + this compound | No significant effect on proliferation | [3] | |

| Apoptosis | PAH hPASMCs + this compound | Induction of apoptosis | [3] |

In Vivo Efficacy of this compound in a Monocrotaline (MCT)-Induced Rat Model of PAH

| Parameter | Treatment Group | Result | Reference |

| Pulmonary Artery Medial Thickening | MCT-PAH + this compound vs. MCT-PAH + Vehicle | 25.5% vs 34.9% | [5] |

| Right Ventricular Hypertrophy (Fulton Index) | MCT-PAH + this compound vs. MCT-PAH + Vehicle | 0.33 vs 0.39 | [5] |

| Right Ventricular Function (TAPSE) | MCT-PAH + this compound vs. MCT-PAH + Vehicle | 2.2mm vs 1.8mm | [5] |

| Pulmonary Hemodynamics | MCT-PAH + this compound vs. MCT-PAH + Vehicle | Lowered pulmonary vascular resistance | [6] |

| Right Ventricular Function | MCT-PAH + this compound vs. MCT-PAH + Vehicle | Improved | [6] |

TAPSE: Tricuspid Annular Plane Systolic Excursion

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in PAH

Caption: this compound inhibits Drp1 GTPase activity, leading to reduced mitochondrial fission and amelioration of PAH.

In Vivo Experimental Workflow for this compound Efficacy Testing

Caption: Experimental timeline for evaluating this compound's efficacy in a rat model of PAH.

Detailed Experimental Protocols

In Vitro Studies

1. Cell Culture of Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

-

Source: hPASMCs are obtained from normal donors and patients diagnosed with PAH.[3]

-

Culture Conditions: Cells are maintained in smooth muscle cell growth medium (SmGM-2) supplemented with 5% fetal bovine serum (FBS), growth factors, and antibiotics.[3] Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

2. Drp1 GTPase Activity Assay

-

Method: The GTPase activity of recombinant and endogenous Drp1 is assessed.[3]

-

Procedure: For endogenous Drp1 activity, Drp1 is immunoprecipitated from hPASMC lysates. The GTPase activity is then quantified using a colorimetric assay that measures the amount of inorganic phosphate released from GTP.[7]

3. Mitochondrial Morphology Analysis

-

Staining: Live hPASMCs are stained with a mitochondrial-specific fluorescent dye, such as MitoTracker Red CMXRos.[3]

-

Imaging: Images are acquired using a confocal microscope.[3]

-

Quantification: Mitochondrial morphology is quantified by assessing the degree of fragmentation. This can be done through visual scoring of mitochondrial shapes (e.g., tubular, fragmented) or by using automated image analysis software to calculate parameters such as mitochondrial circularity and length.[3]

4. Cell Proliferation Assay

-

Method: hPASMC proliferation is measured using a standard method such as the BrdU (5-bromo-2'-deoxyuridine) incorporation assay or by direct cell counting.[3]

-

Procedure: Cells are seeded in multi-well plates and treated with this compound or a vehicle control for a specified period (e.g., 48 hours). Proliferation is then assessed according to the chosen method's protocol.[3]

5. Apoptosis Assay

-

Method: Apoptosis is typically measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7]

-